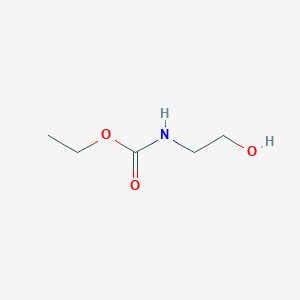

ethyl N-(2-hydroxyethyl)carbamate

Descripción general

Descripción

Ethyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C5H11NO3. . This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-aminoethanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl N-(2-hydroxyethyl)carbamate undergoes enzymatic oxidation via cytochrome P450 (CYP2E1), producing reactive intermediates. Key pathways include:

-

Formation of vinyl carbamate : CYP2E1 catalyzes the oxidation of ethyl carbamate to vinyl carbamate, a genotoxic metabolite implicated in carcinogenicity .

-

Generation of 2-hydroxyethyl carbamate : Further oxidation yields 2-hydroxyethyl carbamate, which retains weak carcinogenic activity .

Biochemical Relevance : These oxidative metabolites form DNA adducts (e.g., 1,N6-ethenoadenosine), contributing to tumorigenesis in animal models .

Reduction Reactions

Reductive cleavage of the carbamate bond occurs under specific conditions:

-

Lithium aluminum hydride (LiAlH4) : Reduces the carbamate group to produce ethanolamine derivatives .

-

Catalytic hydrogenation : Converts the compound into simpler amines, though experimental details remain less documented in public literature.

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitutions:

-

Sodium azide (NaN3) : Replaces the hydroxyl group with an azide moiety, forming ethyl N-(2-azidoethyl)carbamate .

-

Alkyl halides : Facilitate alkylation at the hydroxyl site under basic conditions .

Temperature-Dependent Intramolecular Transformations

This compound undergoes structural rearrangements influenced by temperature and hydrogen bonding :

| Temperature Range | Reaction Type | Major Product(s) | Mechanism |

|---|---|---|---|

| < 150°C | Intramolecular transesterification | 3-Substituted 2-oxazolidinones | Cyclization via β-hydroxyethyl group |

| > 150°C | Dehydration | N-2-hydroxyethyl-imidazolidinones | Loss of water, ring expansion |

Key Findings :

-

At 45°C, 2-hydroxyethyl-N-2’-hydroxypropyl carbamate forms 5-methyl-2-oxazolidinone .

-

Above 165°C, dehydration dominates, yielding imidazolidinone derivatives .

Hydrogen Bonding and Reaction Dynamics

The compound’s reactivity is enhanced by intramolecular hydrogen bonding between the carbamate NH and β-hydroxyethyl group . This interaction:

-

Stabilizes transition states during cyclization.

-

Accelerates transesterification and dehydration kinetics.

Biochemical Pathways and Toxicity

Metabolic activation via CYP2E1 produces vinyl carbamate epoxide, the ultimate carcinogen responsible for DNA adduct formation . Key toxicological outcomes include:

-

Dose-dependent tumorigenesis : Lung adenomas, liver angiosarcomas, and Harderian gland tumors in murine models .

-

Synergistic effects with ethanol : Ethanol inhibits ethyl carbamate clearance, amplifying toxicity .

Comparative Reactivity of Derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Biochemical Research : Ethyl N-(2-hydroxyethyl)carbamate is employed as a reagent in biochemical assays. Its ability to interact with enzymes makes it useful for studying enzyme inhibition and metabolic pathways.

- Pharmaceutical Development : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance the pharmacological properties of drug candidates .

- Toxicological Studies : Research has indicated that this compound has weak carcinogenic properties. Studies involving animal models have shown that exposure can lead to increased incidences of tumors, particularly in the lungs and liver . These findings are critical for assessing safety in pharmaceutical formulations and food products.

- Agricultural Applications : In agriculture, this compound is utilized as an insecticide targeting lepidopteran pests. Its effectiveness as a pesticide underscores its importance in crop protection strategies .

Toxicological Insights

A significant study conducted on B6C3F1 mice revealed that administration of ethyl carbamate resulted in dose-dependent increases in tumor incidence, particularly lung adenomas and liver angiosarcomas . The findings highlighted the need for careful consideration of this compound's use in consumer products.

Pharmaceutical Research

In pharmaceutical contexts, this compound has been investigated for its potential as a prodrug, which can enhance the delivery of active pharmaceutical ingredients. This application is particularly relevant in developing drugs with poor bioavailability .

Mecanismo De Acción

The mechanism of action of ethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .

Comparación Con Compuestos Similares

Ethyl N-(2-hydroxyethyl)carbamate can be compared with other carbamate compounds such as:

Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

Isobutyl carbamate: Contains an isobutyl group, offering different steric properties.

N-Phenyldiethanolamine: Features a phenyl group and two ethanolamine groups, providing unique reactivity

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Actividad Biológica

Ethyl N-(2-hydroxyethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-proliferative effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the molecular formula CHNO. Its structure includes an ethyl group attached to a carbamate moiety, which is known for modulating biological properties through various mechanisms.

1. Anti-Proliferative Effects

Research indicates that carbamate compounds, including this compound, exhibit anti-proliferative activity against various cancer cell lines. A study highlighted that certain aryl carbamates could reduce cell viability by approximately 40% at concentrations of 100 µM, suggesting a promising avenue for cancer therapeutics .

Table 1: Anti-Proliferative Activity of Carbamates

| Compound | Cell Line Tested | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 100 | ~40 |

| Aryl Carbamate IIc | Various | 100 | ~40 |

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while some carbamates are cytotoxic at high concentrations, others can provide cytoprotection against agents like CoCl. For instance, certain derivatives showed a 3-8% increase in cell survival under cytotoxic conditions . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which can lead to apoptosis and necrosis in cancer cells.

Table 2: Cytotoxicity and Cytoprotection Data

| Compound | Cytotoxic Agent | Concentration Range (µM) | Effect on Cell Survival (%) |

|---|---|---|---|

| Aryl Carbamate IIc | CoCl | 1-10 | 3-8 |

| This compound | None (Control) | - | Control |

The biological activity of this compound is believed to involve multiple pathways:

- Apoptosis Induction : The compound can activate caspases, leading to programmed cell death.

- Necrosis : In certain conditions, it may also induce necrosis through ROS accumulation.

- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression by targeting specific receptors such as the adenosine A2 receptor and CDK2 .

Case Studies and Research Findings

A notable study examined the effects of various carbamates on different cancer cell lines. The findings indicated that while some compounds exhibited significant anti-cancer properties, others were less effective. For example:

- Case Study 1 : Aryl carbamates showed a marked reduction in viability across multiple cancer types.

- Case Study 2 : this compound demonstrated selective toxicity towards certain cell lines while sparing normal cells under specific conditions.

Propiedades

IUPAC Name |

ethyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDPUULTDNNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971405 | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5602-93-7 | |

| Record name | NSC64649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5602-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.